molecular formula C20H25N10O10P B1194088 Adenylyl-(2'-5')-adenosine CAS No. 2273-76-9

Adenylyl-(2'-5')-adenosine

Cat. No. B1194088
CAS RN: 2273-76-9
M. Wt: 596.4 g/mol
InChI Key: CJUIKAWANGRMQE-XPWFQUROSA-N
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Description

A2'p5'A is a (2'->5')-dinucleotide in which the two nucleoside components connected by the (2'->5')-phosphodiester linkage are adenosine.

Scientific Research Applications

Adenosine Receptor Research and Therapeutic Applications

The field of adenosine receptor research is pivotal as it serves as an emerging and proven intervention point in disease treatment. Over 120 primary patent applications have claimed adenosine receptor ligands, showcasing the thriving nature of this research area. Significant advancements have been made, with disclosures of new compounds, compound uses, or drug targets primarily revealed in patent literature. Adenosine receptor research continues to unveil exciting new compounds with high specificity and potential clinical significance in treating diseases (Press & Fozard, 2010).

Adenosine in Brain Diseases and Clinical Trials

Adenosine, a naturally occurring nucleoside, plays a critical role as a neuromodulator in the brain, being involved in cognition, memory, and various pathological conditions like psychiatric disorders, drug addiction, and neurodegenerative disorders. Studies underscore the potential therapeutic benefits of adenosine or adenosine receptor ligands in these domains, highlighting their use in ongoing clinical trials for conditions such as schizophrenia, panic disorder, cocaine dependence, and Parkinson's disease (Lopes, Sebastião, & Ribeiro, 2011).

Adenosine Analogues and Conjugates as Potential Therapeutics

Adenosine analogues and conjugates are extensively studied for their promising therapeutic properties. Involvement in key biochemical processes and acting through adenosine receptors (ARs), these compounds are being explored as potential treatments for various conditions such as inflammation, type 2 diabetes, arrhythmia, and as vasodilators in myocardial perfusion imaging tests. Their efficacy as enzyme inhibitors and potential in treating diseases like trypanosomiasis and as inhibitors of protein kinases also make them significant in therapeutic research (Samsel & Dzierzbicka, 2011).

Adenosine and ATP in Pain Control

Clinical applications of adenosine and adenosine 5′-triphosphate (ATP) have been summarized in pain conditions, showcasing their potential in treating acute perioperative pain or chronic neuropathic pain. Intravenous adenosine or ATP, or intrathecal adenosine, exhibit central adenosine A1 receptor-mediated pain-relieving effects. These compounds, particularly at low doses, can reduce allodynia/hyperalgesia more consistently than spontaneous pain, hinting at their impact on neuronal pathophysiological mechanisms involved in central sensitization. The pain-relieving effects, mostly mediated via central adenosine A1 receptor activation, exhibit a slow onset and long duration, marking their potential in various types of pain alleviation (Hayashida, Fukuda, & Fukunaga, 2005).

properties

CAS RN

2273-76-9

Product Name

Adenylyl-(2'-5')-adenosine

Molecular Formula

C20H25N10O10P

Molecular Weight

596.4 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C20H25N10O10P/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(34)11(32)8(39-19)2-37-41(35,36)40-14-12(33)7(1-31)38-20(14)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1

InChI Key

CJUIKAWANGRMQE-XPWFQUROSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O[C@@H]4[C@@H]([C@H](O[C@H]4N5C=NC6=C(N=CN=C65)N)CO)O)O)O)N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(C(OC4N5C=NC6=C(N=CN=C65)N)CO)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(C(OC4N5C=NC6=C(N=CN=C65)N)CO)O)O)O)N

Other CAS RN

2273-76-9

synonyms

A2'-5'A
A2'P5'A
adenylyl-(2'-5')-adenosine
ammonium adenylyl-2',5'-adenosine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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